molecular formula C8H8FNO3 B1422191 1-Ethoxy-3-fluoro-2-nitrobenzene CAS No. 1233952-97-0

1-Ethoxy-3-fluoro-2-nitrobenzene

Cat. No. B1422191
M. Wt: 185.15 g/mol
InChI Key: QPCBMQYUILGWJC-UHFFFAOYSA-N
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Description

“1-Ethoxy-3-fluoro-2-nitrobenzene” is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 .


Synthesis Analysis

The synthesis of nitro compounds like “1-Ethoxy-3-fluoro-2-nitrobenzene” can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The InChI code for “1-Ethoxy-3-fluoro-2-nitrobenzene” is 1S/C8H8FNO3/c1-2-13-7-5-3-4-6 (8 (7)9)10 (11)12/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

Benzene, a component of “1-Ethoxy-3-fluoro-2-nitrobenzene”, can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Molecular Ordering and Interactions

1-Ethoxy-3-fluoro-2-nitrobenzene and its derivatives have been studied for their unique molecular ordering and interactions. Studies have utilized quantum mechanics and intermolecular force analysis to assess the atomic charge, dipole moment, and long-range intermolecular interactions of related smectogenic compounds, contributing to a better understanding of their behavior in different media. Such analyses are instrumental in exploring the molecular ordering of these compounds in dielectric mediums like benzene, leading to insights into their phase transition temperatures and molecular flexibility (Ojha, 2005; Ojha & Pisipati, 2003).

Reduction and Transformation Processes

Research has also delved into the chemical transformations of nitroaromatics containing the 1-Ethoxy-3-fluoro-2-nitrobenzene structure. The reduction of heterocycle-containing nitroaromatics has been achieved using certain compounds and catalysts under specific conditions like microwave irradiation. This process is critical in understanding and controlling the reduction or transformation of nitroaromatics, paving the way for potential applications in various chemical industries (Spencer et al., 2008).

Electron Attachment and Detachment

The electron attachment and detachment processes of nitrobenzene derivatives, including compounds related to 1-Ethoxy-3-fluoro-2-nitrobenzene, have been extensively studied. Understanding these processes is vital in fields like material science and radiation chemistry, where electron interactions play a crucial role. The research sheds light on the energies involved in electron attachment to different molecular orbitals and the dissociative electron attachment, offering insights into the stability and reactivity of these compounds (Asfandiarov et al., 2007).

Ethoxylation Processes

The ethoxylation of compounds related to 1-Ethoxy-3-fluoro-2-nitrobenzene, such as p-chloronitrobenzene, has been studied under different conditions, including the use of phase-transfer catalysts and ultrasound irradiation. These studies are fundamental in enhancing the efficiency and selectivity of chemical reactions, with implications in industrial processes like the production of pharmaceuticals and agrochemicals (Wang & Rajendran, 2007).

properties

IUPAC Name

1-ethoxy-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCBMQYUILGWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-3-fluoro-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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